molecular formula C17H21NO4 B1239590 [(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

Cat. No. B1239590
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-OGWGVHNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1684 is a 3-hydroxy carboxylic acid.

Scientific Research Applications

Synthesis and Radiolabelling for PET Ligands : This compound has been utilized in the synthesis and radiolabelling of drugs such as Ipratropium bromide and Tiotropium bromide, which are used for treating chronic obstructive pulmonary disease (COPD) and asthma. Through the use of carbon-11 radiolabelling, these drugs can be studied via positron emission tomography (PET) for inhaled drug deposition analysis (Issa, Kassiou, Chan, & McLeod, 2006).

Homoconduritols and Homoaminoconduritols Synthesis : Research has also been conducted on the synthesis of new homoconduritols and homoaminoconduritols starting from related chemical structures. These compounds have potential applications in various fields of organic chemistry, including medicinal chemistry (Kaya, Şengül, Menzek, Şahin, & Gür, 2016).

Divergent Synthesis of Ortho-hydroxy-E and -F Oxide-Bridged 5-Phenylmorphans : Another study highlights a novel synthetic route for creating ortho-hydroxy-e and -f oxide-bridged 5-phenylmorphans. This approach provides a new method for generating compounds with specific oxygenation patterns, which can be critical in pharmaceutical research (Zezula, Jacobson, & Rice, 2007).

Functionalized 2-Azabicyclo[3.3.1] Nonanes Synthesis : Improved methods for synthesizing related chemical structures, such as 4-azatricyclo [5.2.2.04,8] undecan-11-one, have been reported. These methods have applications in generating azabicyclic alcohols, which are valuable in chemical synthesis and potentially in drug discovery (Bonjoch, Casamitjana, Quirante, Torrens, Paniello, & Bosch, 1987).

Conformationally Constrained Dipeptide Surrogates : Research involving the synthesis of conformationally constrained dipeptide surrogates with aromatic side-chains has been conducted. These compounds have significant implications for understanding the structure-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13+,14?,15-,16?/m1/s1

InChI Key

STECJAGHUSJQJN-OGWGVHNISA-N

Isomeric SMILES

CN1[C@H]2CC(CC1C3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Reactant of Route 2
[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Reactant of Route 4
[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Reactant of Route 5
[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

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